2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
Description
Properties
IUPAC Name |
2-cyclobutyl-5-piperidin-2-yl-1,3,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.ClH/c1-2-7-12-9(6-1)11-14-13-10(15-11)8-4-3-5-8;/h8-9,12H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUMYJMNKNDCOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NN=C(O2)C3CCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The synthesis of 2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride generally follows a convergent approach, constructing the 1,3,4-oxadiazole core with a cyclobutyl substituent and then introducing the piperidine moiety. The final hydrochloride salt is obtained via acidification.
Detailed Preparation Methods
3.1 Construction of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is typically synthesized through cyclization of a hydrazide with a carboxylic acid derivative. In the case of the target compound, cyclobutyl carboxylic acid or its derivatives are used to introduce the cyclobutyl group at the 5-position of the oxadiazole ring.
$$
\text{Cyclobutyl carboxylic acid} + \text{Hydrazide derivative} \xrightarrow{\text{Cyclization}} \text{5-cyclobutyl-1,3,4-oxadiazole}
$$
Representative Synthesis Route
| Step | Reactants/Conditions | Product | Notes |
|---|---|---|---|
| 1 | Cyclobutyl carboxylic acid + hydrazide | Cyclobutyl hydrazide | Reflux in ethanol |
| 2 | Cyclobutyl hydrazide + dehydrating agent (e.g., POCl₃, SOCl₂) | 5-cyclobutyl-1,3,4-oxadiazole | Cyclization step |
| 3 | 5-cyclobutyl-1,3,4-oxadiazole + piperidine derivative | 2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine | Nucleophilic substitution |
| 4 | 2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine + HCl (ethanol) | This compound | Salt formation, isolation by filtration |
Reaction Conditions and Yields
| Step | Typical Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Reflux in ethanol, 2–4 h | 80–90 | |
| 2 | POCl₃, 80–100°C, 3–6 h | 60–80 | |
| 3 | DMF, K₂CO₃, 80°C, 8–12 h | 50–75 | |
| 4 | HCl in ethanol, RT, 1–2 h | 90–98 |
Research Findings and Analytical Data
- The use of cyclobutyl carboxylic acid ensures selective introduction of the cyclobutyl group at the desired position on the oxadiazole ring.
- Cyclization using dehydrating agents such as phosphorus oxychloride or thionyl chloride is efficient for forming the 1,3,4-oxadiazole core.
- The final hydrochloride salt is highly soluble in polar solvents, facilitating purification and isolation.
Notes and Considerations
- Reaction optimization (e.g., choice of solvent, temperature, and base) can significantly influence yields and purity.
- The hydrochloride salt form enhances compound stability and is preferred for storage and biological testing.
- Analytical data (e.g., NMR, MS, HPLC) should be used to confirm structure and purity at each stage.
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to 2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride can inhibit the growth of various bacterial strains, making them suitable for developing new antibiotics .
Anticancer Potential
There is growing interest in the anticancer properties of oxadiazole derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cellular pathways associated with cancer progression. Further investigations are required to elucidate its efficacy and safety in clinical settings .
Neurological Applications
The piperidine component of the compound suggests potential applications in treating neurological disorders. Research into similar piperidine derivatives has shown promise in modulating neurotransmitter systems, which could be beneficial for conditions such as depression and anxiety disorders .
Material Science Applications
Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of oxadiazole groups into polymer matrices has been shown to improve their performance in various applications, including electronics and coatings .
Nanotechnology
The compound's unique structure allows it to be used in the development of nanomaterials. Its ability to form stable complexes with metal ions can facilitate the creation of nanoparticles with specific functionalities for use in drug delivery systems .
Cosmetic Applications
Recent studies have explored the use of oxadiazole derivatives in cosmetic formulations due to their skin-beneficial properties. The compound's potential as an antioxidant and anti-inflammatory agent makes it a candidate for inclusion in skincare products aimed at reducing signs of aging and promoting skin health .
Case Studies
Mechanism of Action
The mechanism of action of 2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating their functions . The piperidine ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Physicochemical and Functional Insights
- Cyclobutyl vs. Cyclobutyl’s strained ring may also influence conformational flexibility .
- Oxadiazole Isomerism : The 1,3,4-oxadiazole isomer (target compound) exhibits stronger hydrogen-bonding capability compared to 1,2,4-oxadiazole derivatives (), which could impact interactions with enzymatic active sites .
- Electron-Withdrawing Groups : The trifluoroethyl analog () demonstrates increased lipophilicity (logP ~2.5 estimated) compared to the cyclobutyl derivative (logP ~1.8), favoring CNS-targeted applications .
Pharmacological and Industrial Relevance
- Discontinued Analogues : Some analogs, such as 4-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine (), were discontinued due to synthesis challenges or suboptimal pharmacokinetics .
- Research Applications : The trifluoroethyl derivative () is priced at €741/50mg, indicating high value for exploratory medicinal chemistry .
- Safety and Stability : Hydrochloride salts (e.g., ) are preferred for their stability under standard storage conditions (2–8°C, dry environment) .
Biological Activity
2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and enzyme inhibitory properties, supported by various studies and data.
The molecular formula for this compound is with a molecular weight of approximately 207.27 g/mol. The compound features a piperidine ring substituted with a cyclobutyl and an oxadiazole moiety, which are known for their diverse pharmacological profiles.
Biological Activity Overview
The biological activities of this compound have been investigated in various contexts:
1. Antimicrobial Activity
Research has shown that compounds containing the 1,3,4-oxadiazole structure exhibit significant antimicrobial properties. For instance, a study comparing various oxadiazole derivatives indicated that certain synthesized compounds demonstrated greater antimicrobial activity than standard antibiotics like ciprofloxacin .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
2. Cytotoxicity Studies
Cytotoxicity assays have been conducted using cell lines such as L929 and A549. The results indicated that while some derivatives were toxic at higher concentrations (e.g., compound 25 at 200 µM), others showed increased cell viability, suggesting a complex relationship between structure and cytotoxicity .
Table 2: Cytotoxicity Results on L929 Cells
| Compound | Concentration (µM) | Viability (%) after 24h | Viability (%) after 48h |
|---|---|---|---|
| Compound 24 | 12 | 110 | - |
| Compound 25 | 100 | 50 | - |
| Control (untreated) | - | 100 | 100 |
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The results suggest that the oxadiazole-piperidine hybrids possess promising enzyme inhibitory activity, which could be beneficial in therapeutic applications against conditions like Alzheimer's disease and bacterial infections .
Table 3: Enzyme Inhibition Potency
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound X | AChE | 1.5 |
| Compound Y | Urease | 0.9 |
| Control (standard inhibitor) | - | 0.5 |
Case Studies
Several case studies highlight the potential of oxadiazole derivatives in drug development:
- Case Study on Anticancer Activity : A derivative similar to the compound was tested against various cancer cell lines, showing significant antiproliferative effects with IC50 values in the nanomolar range .
- Study on Antimicrobial Efficacy : Another study revealed that derivatives of oxadiazoles exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds outperforming traditional antibiotics .
Q & A
Q. What are the optimal synthetic routes for 2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride, and how do reaction conditions influence yield?
The synthesis of oxadiazole-piperidine derivatives typically involves coupling amidoximes with carboxylic acid derivatives under acidic or thermal conditions. For example, cyclobutyl-substituted oxadiazoles can be synthesized via cyclization of cyclobutane-carboxylic acid derivatives with amidoximes at 80–100°C in the presence of HCl . Yield optimization requires precise stoichiometric control of reagents (e.g., 1:1 molar ratio of amidoxime to acylating agent) and inert atmospheres to prevent side reactions. Post-synthetic purification via column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH 9:1) is critical to isolate the hydrochloride salt .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological approaches include:
- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (80:20) to assess purity (>98%) .
- NMR : ¹H and ¹³C NMR spectra should confirm the presence of the cyclobutyl group (e.g., δ ~2.5–3.0 ppm for cyclobutyl protons) and piperidine ring (δ ~1.5–2.8 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular formula (C₁₁H₁₇ClN₃O) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
The hydrochloride salt enhances water solubility (~20 mg/mL at 25°C), but it is hygroscopic. Store desiccated at –20°C in amber vials to prevent degradation. Stability studies in DMSO (1 mM) show <5% decomposition over 30 days at 4°C .
Advanced Research Questions
Q. How does the cyclobutyl group influence the compound’s bioactivity compared to other substituents (e.g., phenyl, isopropyl)?
Structure-activity relationship (SAR) studies indicate that the cyclobutyl group enhances metabolic stability by reducing CYP450-mediated oxidation compared to bulkier aryl groups. For example, cyclobutyl-substituted oxadiazoles exhibit longer plasma half-lives (t₁/₂ = 4.2 h) in rodent models versus phenyl analogs (t₁/₂ = 1.8 h) . Computational docking (e.g., AutoDock Vina) suggests the cyclobutyl moiety improves hydrophobic interactions with target proteins like serotonin receptors .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values (e.g., µM vs. nM ranges) may arise from assay conditions. Standardize protocols:
- Use identical cell lines (e.g., HEK293 for receptor-binding assays).
- Control for salt form differences (hydrochloride vs. free base).
- Validate via orthogonal assays (e.g., SPR for binding affinity, functional cAMP assays for GPCR activity) .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Perform molecular dynamics simulations (AMBER or GROMACS) to analyze ligand-receptor binding stability.
- Use QSAR models to predict logP and polar surface area (PSA) for blood-brain barrier permeability.
- Prioritize derivatives with <90% homology to off-target receptors (e.g., dopamine D2 vs. serotonin 5-HT2A) .
Q. What are the challenges in scaling up synthesis for in vivo studies, and how are they mitigated?
Key challenges include low yields in cyclization steps (<40%) and hydrochloride salt crystallization. Solutions:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
